molecular formula C22H21ClN2O4S B2917934 4-((1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034311-10-7

4-((1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2917934
CAS No.: 2034311-10-7
M. Wt: 444.93
InChI Key: LTZKGYPBOAIDHS-UHFFFAOYSA-N
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Description

4-((1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one ( 2034311-10-7) is a chemical compound with a molecular formula of C22H21ClN2O4S and a molecular weight of 444.9 g/mol . This structurally complex molecule features a biphenyl system linked to an azetidine ring via a sulfonyl group, which is further connected to a methylpyridinone moiety. The integration of these distinct pharmacophores—including the sulfonamide linker and the nitrogen-containing heterocycles—makes this compound a valuable intermediate or scaffold in medicinal chemistry and drug discovery research . Compounds with similar structural features are frequently investigated for their potential to modulate various biological targets, such as enzymes and receptors . The presence of the azetidine ring, a strained four-membered saturated heterocycle, is of particular interest in contemporary drug design for its contribution to molecular geometry and metabolic stability. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[1-[4-(3-chlorophenyl)phenyl]sulfonylazetidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-15-10-19(12-22(26)24(15)2)29-20-13-25(14-20)30(27,28)21-8-6-16(7-9-21)17-4-3-5-18(23)11-17/h3-12,20H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZKGYPBOAIDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule notable for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a biphenyl structure with a chlorine substituent and a sulfonyl group, which is linked to an azetidine ring and a pyridine moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC16H16ClN3O3S
Molecular Weight353.88 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The sulfonyl group can form strong interactions with amino acids in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. The biphenyl core may enhance binding affinity due to its structural rigidity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, sulfonamide derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The biphenyl moiety's electron-withdrawing properties may enhance the cytotoxicity of the compound against tumor cells.

Neuroprotective Effects

In silico studies suggest that compounds targeting neurodegenerative pathways could benefit from structural motifs similar to those found in this compound. The interaction with neuroreceptors and modulation of neurotransmitter systems may offer protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • Study on Anticancer Efficacy : A study explored the effects of sulfonamide derivatives on human cancer cell lines. Results indicated significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cells, attributed to the disruption of cellular signaling pathways involved in proliferation and survival.
  • Neuroprotective Mechanisms : Computational modeling has suggested that compounds with similar structures can bind effectively to the acetylcholinesterase enzyme, which is crucial in Alzheimer's disease pathology. This binding could lead to increased acetylcholine levels, enhancing neuronal communication.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds, emphasizing the importance of structure-activity relationships (SAR). Key findings include:

  • Enhanced Binding Affinity : Modifications on the biphenyl core significantly impact the binding affinity to target proteins.
  • Inhibition Potency : The presence of the sulfonyl group correlates with increased inhibition potency against specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Activity Differences

Pyridin-2-one derivatives exhibit significant variability in bioactivity based on substituent patterns. Key comparisons include:

Compound Name Substituents at Position 4 Bioactivity (Antioxidant % Inhibition) Key Reference
Target Compound (3'-Chloro-biphenyl)sulfonylazetidin-3-yloxy Not reported (structural analog)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Bromophenyl 79.05%
4-(4-Methoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Methoxyphenyl 17.55%
4-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one Benzylsulfonylazetidin-3-yloxy Not reported (structural analog)

Analysis :

  • Electron-Withdrawing Groups (EWGs) : The bromophenyl analog (79.05% antioxidant activity) outperforms methoxyphenyl derivatives (17.55%), suggesting EWGs enhance radical scavenging. The target compound’s 3'-chlorobiphenyl-sulfonyl group, an EWG, may similarly boost activity .
  • The biphenyl group may improve hydrophobic interactions with protein pockets .
Spectroscopic and Structural Comparisons

NMR studies () reveal that substituents alter proton environments in pyridin-2-ones. For example:

  • Region A (positions 39–44) : Chemical shifts in this region vary significantly between analogs, reflecting changes in the electronic environment due to substituents like chloro-biphenyl vs. benzylsulfonyl .
  • Region B (positions 29–36): Minimal shifts here suggest conserved hydrogen-bonding or steric effects in the pyridinone core .
Computational and Docking Insights
  • Bioactivity Clustering : Compounds with similar sulfonamide-azetidine motifs (e.g., target compound and benzylsulfonyl analog) cluster together in bioactivity profiles, indicating shared modes of action .
  • Docking Scores : Molecular docking of pyridin-2-ones with bromophenyl groups shows higher binding affinity to antioxidant-related proteins (e.g., NADPH oxidase) compared to methoxy-substituted analogs . The target compound’s chloro-biphenyl group may further optimize π-π stacking and van der Waals interactions .

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